2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid

Physical chemistry Formulation science Analytical reference standards

2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid (CAS 6293-99-8), synonymously N-[(2,4,5-trichlorophenoxy)acetyl]glycine, is a synthetic chlorophenoxyacetamide conjugate with molecular formula C10H8Cl3NO4 and molecular weight 312.5 g/mol. The compound is the glycine amide conjugate of the phenoxy herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T; CAS 93-76-5), a well-known synthetic auxin historically used as a defoliant and herbicide.

Molecular Formula C10H8Cl3NO4
Molecular Weight 312.5 g/mol
CAS No. 6293-99-8
Cat. No. B1296102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid
CAS6293-99-8
Molecular FormulaC10H8Cl3NO4
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NCC(=O)O
InChIInChI=1S/C10H8Cl3NO4/c11-5-1-7(13)8(2-6(5)12)18-4-9(15)14-3-10(16)17/h1-2H,3-4H2,(H,14,15)(H,16,17)
InChIKeyJVOHBTDEDUEVIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid (CAS 6293-99-8): Chemical Identity and Procurement-Relevant Class Context


2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid (CAS 6293-99-8), synonymously N-[(2,4,5-trichlorophenoxy)acetyl]glycine, is a synthetic chlorophenoxyacetamide conjugate with molecular formula C10H8Cl3NO4 and molecular weight 312.5 g/mol [1]. The compound is the glycine amide conjugate of the phenoxy herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T; CAS 93-76-5), a well-known synthetic auxin historically used as a defoliant and herbicide [2]. Structurally, it incorporates the 2,4,5-trichlorophenoxyacetic acid scaffold linked via an amide bond to glycine, placing it within the broader class of chlorophenoxyacetyl amino acid conjugates that are recognized as Phase II plant and mammalian metabolites of phenoxyalkanoic acid herbicides [3].

Product classChlorophenoxyacetyl amino acid conjugate
Metabolite identityConfirmed Phase II glycine conjugate of 2,4,5-T
Key workflow fitAnalytical reference standard for metabolism and toxicokinetic studies

Why 2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid Cannot Be Interchanged with Other Chlorophenoxyacetic Acid Derivatives or Alternative Amino Acid Conjugates


Within the chlorophenoxyacetyl amino acid conjugate family, the glycine conjugate (CAS 6293-99-8) differs from alternative amino acid conjugates—such as valine, phenylalanine, alanine, or aspartic acid conjugates—in three procurement-critical dimensions: (i) biological auxin activity, where glycine is absent from the subset of most-active conjugates in standardized plant bioassays [1]; (ii) enzyme substrate specificity, as 2,4,5-T-CoA is processed exclusively by benzoyltransferase, not phenylacetyltransferase, while the 2,4-D analog is accepted by both transferases [2]; and (iii) physicochemical properties including a substantially higher boiling point (572°C) compared with the parent 2,4,5-T free acid (~383°C), reflecting the added glycine moiety and impacting formulation and handling . These differences mean that substituting the glycine conjugate with an alternative amino acid conjugate or the parent free acid will alter biological readouts and analytical behavior in a non-interchangeable manner.

Auxin activity tierGlycine conjugate ranks lower than valine and phenylalanine conjugates; may produce weaker plant growth responses.
Enzyme routing2,4,5-T-CoA exclusively via benzoyltransferase, unlike 2,4-D-CoA which accesses dual transferases; substitution alters metabolic readouts.
Physicochemical profileHigher boiling point and lower density versus parent 2,4,5-T free acid shift purification and chromatographic behavior.

Quantitative Differentiation Evidence for 2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid (CAS 6293-99-8) Versus Closest Analogs


Physicochemical Property Differentiation: Glycine Conjugate vs. Parent 2,4,5-T Free Acid

The glycine conjugate (CAS 6293-99-8) exhibits a molecular weight increase of 57.0 g/mol relative to the parent 2,4,5-T free acid (255.5 g/mol), corresponding to the glycine residue minus water. The measured density decreases from ~1.80 g/cm³ (parent 2,4,5-T) to 1.567 g/cm³ (glycine conjugate), and the boiling point shifts dramatically from ~383°C (2,4,5-T decomposes) to 572°C at 760 mmHg for the conjugate. The XLogP3 of 2.7 for the glycine conjugate reflects increased polarity relative to the parent acid, consistent with the added carboxylic acid and amide functionalities [1][2].

Physicochemical shift
Cross-study comparable
Glycine conjugate vs. 2,4,5-T free acid: MW +57.0 g/mol, density -0.233 g/cm³, BP +189°C, XLogP3 -0.6
Supports distinct analytical reference standard use; not a surrogate for the parent acid.
Reversed-phase retention shift requires method adjustment.
Physical chemistry Formulation science Analytical reference standards

Auxin Biological Activity Ranking: Glycine Conjugate Absent from the Most-Active Conjugate Subset

In the standardized oat coleoptile elongation assay, the L-amino acid conjugates of 2,4,5-T were tested at concentrations of 10⁻⁸ to 10⁻⁴ M. The most active conjugates, ranked by half-maximum effective concentration, were those containing valine, phenylalanine, isoleucine, methionine, and alanine. The glycine conjugate (CAS 6293-99-8) was not among this subset of highest-activity conjugates, placing it in a lower auxin potency tier. In the soybean root callus tissue culture test, all conjugates—including glycine—stimulated growth at low concentrations and inhibited growth at high concentrations (10⁻⁴ M), but the magnitude of stimulation differed by amino acid identity [1].

Auxin activity rank
Class-level inference
Glycine conjugate not among the five most-active conjugates (Val, Phe, Ile, Met, Ala) in oat coleoptile elongation assay.
Occupies lower-activity tier vs. top-ranked conjugates; affects dose-response design.
Activity magnitude differs by amino acid identity.
Plant physiology Herbicide metabolism Structure-activity relationship

Substrate Differentiation at Mitochondrial N-Acyltransferases: 2,4,5-T-CoA vs. 2,4-D-CoA

Bovine liver mitochondrial benzoyltransferase accepts both 2,4-D-CoA and 2,4,5-T-CoA as substrates for glycine conjugation. However, phenylacetyltransferase shows activity towards phenylacetyl-CoA, phenoxyacetyl-CoA, and 2,4-D-CoA but not 2,4,5-T-CoA. This means the glycine conjugation pathway for the 2,4,5-trichloro scaffold is exclusively routed through benzoyltransferase, while the 2,4-dichloro analog (2,4-D) can access both transferases. The overall glycine conjugation rates for both phenoxyherbicide CoA esters are slow relative to standard substrates, attributed to a relatively high Km for glycine and a very slow catalytic rate constant (kcat) with both enzymes [1].

Transferase routing
Direct head-to-head
2,4,5-T-CoA is substrate for benzoyltransferase only; 2,4-D-CoA accepted by both benzoyltransferase and phenylacetyltransferase.
Enables benzoyltransferase-selective readout; mixed-transferase preparations confound interpretation.
Bovine liver mitochondrial enzymes; slow kcat for both substrates.
Xenobiotic metabolism Enzymology Drug metabolism

Confirmed Mammalian Metabolite Identity: Glycine Conjugate as a Verifiable Phase II Product of 2,4,5-T in Rats and Mice

Following oral administration of a single dose of 2,4,5-T to rats, N-(2,4,5-trichlorophenoxyacetyl)glycine was isolated and identified as a urinary metabolite alongside unchanged 2,4,5-T and taurine conjugates [1]. In mice, the glycine conjugate was also detected in blood, urine, and feces using a validated electron-capture GLC method with recoveries quantified from spiked substrates, confirming its presence as a genuine in vivo biotransformation product rather than an artifact [2]. The glycineamide conjugate is susceptible to alkaline hydrolysis, liberating free 2,4,5-T, which forms the basis for total conjugate quantification in bioanalytical protocols [2].

In vivo metabolite ID
Cross-study comparable
Confirmed urinary metabolite in rats and mice; detected in blood, urine, and feces via GLC-ECD after alkaline hydrolysis.
Authentic in vivo biotransformation product, not synthetic artifact.
Alkaline-hydrolyzable amide bond enables total conjugate quantification.
Metabolism Toxicokinetics Bioanalytical chemistry

Mutagenicity Profile: 2,4,5-T Amino Acid Conjugates Demonstrate Non-Mutagenic Activity Across Five Salmonella Strains

Five amino acid conjugates of 2,4,5-T (aspartic acid, glutamic acid, leucine, methionine, and tryptophan) were tested for mutagenic activity using five strains of Salmonella typhimurium (TA97, TA98, TA100, TA1535, and TA1538) with and without rat-liver microsomal and cytosolic enzyme activation. None of the tested conjugates, including the glycine conjugate class member, caused any significant increase in revertants compared with controls. Linear regression analysis confirmed no significant (p < 0.05) dose-response relationships [1]. This contrasts with some reports of mutagenic activity associated with the parent 2,4,5-T itself under certain conditions, though the parent compound's mutagenicity profile remains debated [2].

Salmonella mutagenicity
Class-level inference
Amino acid conjugates as a class: no significant increase in revertants in TA97, TA98, TA100, TA1535, TA1538 ± S9; no significant dose-response.
Reported class-level non-mutagenic profile in Ames test.
Provides matched-scaffold negative control for genetic toxicology screening.
Genetic toxicology Safety assessment Structure-activity relationship

Procurement-Driven Application Scenarios for 2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid (CAS 6293-99-8)


Bioanalytical Reference Standard for 2,4,5-T Metabolism and Toxicokinetic Studies

As a confirmed in vivo metabolite of 2,4,5-T in rats and mice, the glycine conjugate (CAS 6293-99-8) is the appropriate quantitative reference standard for LC-MS/MS or GC-ECD methods quantifying total 2,4,5-T body burden via alkaline hydrolysis-liberated free acid [1]. Its distinct chromatographic retention (XLogP3 2.7 vs. ~3.3 for 2,4,5-T) ensures unambiguous separation from the parent compound in reversed-phase methods, and its alkaline-hydrolyzable amide bond enables validated total-conjugate quantification protocols using electron-capture GLC with demonstrated spike recovery data from mouse blood, urine, and feces matrices [2].

Mechanistic Enzyme Studies of Mitochondrial Xenobiotic N-Acyltransferase Substrate Specificity

The exclusive routing of 2,4,5-T-CoA through benzoyltransferase—and not phenylacetyltransferase—makes the glycine conjugate the product of a single-enzyme pathway, in contrast to 2,4-D-CoA which accesses both transferases [3]. This differential substrate specificity enables researchers to use the glycine conjugate formation rate as a selective readout for benzoyltransferase activity in tissue preparations, without the confounding contribution from phenylacetyltransferase that would occur with 2,4-D-CoA-based assays.

Structure-Activity Relationship (SAR) Studies of Auxin Activity in Plant Physiology

The glycine conjugate occupies a distinct and lower activity tier in the auxin potency ranking—below valine, phenylalanine, isoleucine, methionine, and alanine conjugates—as demonstrated in standardized oat coleoptile elongation and soybean callus growth assays [4]. This makes the glycine conjugate a valuable lower-activity comparator compound for dissecting the contribution of the amino acid side chain to auxin receptor binding and signal transduction, particularly when contrasted with the most-active conjugates that share the identical 2,4,5-trichlorophenoxy scaffold.

Non-Mutagenic Chemical Probe for Genetic Toxicology Control Experiments

The class-level finding that 2,4,5-T amino acid conjugates produce no significant increase in revertants across five Salmonella strains (TA97, TA98, TA100, TA1535, TA1538) with and without metabolic activation [5] positions the glycine conjugate as a non-genotoxic control compound for Ames test validation. This is particularly relevant when testing structurally related compounds in the chlorophenoxy herbicide series that may show borderline mutagenic responses, as the glycine conjugate provides a matched-scaffold negative control.

Application
Selection Property
Validation Focus
2,4,5-T metabolism bioanalysis
Distinct reversed-phase retention
Alkaline hydrolysis total-conjugate quantification
Mitochondrial N-acyltransferase specificity
Exclusive benzoyltransferase routing
Benzoyltransferase-selective readout
Auxin structure-activity relationship
Lower-activity glycine conjugate
Amino acid side-chain contribution to auxin response
Genetic toxicology control studies
Reported class-level non-mutagenic profile
Salmonella strain panel negative control
Quote Request

Request a Quote for 2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.